2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c27-20-8-10-21(11-9-20)35-16-24(33)28-12-13-32-25-23(14-30-32)26(34)31(17-29-25)15-19-6-3-5-18-4-1-2-7-22(18)19/h1-11,14,17H,12-13,15-16H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEKMEDPOWCWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCNC(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 922046-87-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C28H26ClN5O3 |
| Molecular Weight | 516.0 g/mol |
| IUPAC Name | This compound |
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine moiety is known for its ability to inhibit specific kinases and enzymes that play crucial roles in cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Anti-inflammatory Activity : It potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Properties
Some studies have suggested that compounds with similar structures possess antimicrobial activity against a range of pathogens. The presence of the chlorophenoxy group may enhance lipophilicity, allowing better penetration into bacterial membranes.
Case Studies
- Antitumor Efficacy : A study published in ACS Omega evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Results indicated that compounds with structural similarities to our target compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells) with IC50 values in the low micromolar range .
- Inhibition of Inflammatory Cytokines : Another research article explored the effects of pyrazolo[3,4-d]pyrimidine derivatives on inflammatory markers in vitro. The results demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations in Pyrazolo-Pyrimidine Derivatives
Key Analogs :
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide () Differences:
- Phenoxy Group: 2,4-Dichlorophenoxy vs. 4-chlorophenoxy in the target compound.
- Substituent at Position 5 : 4-Methylbenzyl vs. naphthalen-1-ylmethyl.
- Impact :
- The naphthalene moiety in the target compound offers extended π-π stacking capabilities compared to the smaller 4-methylbenzyl group .
VU0029767 (): (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide Differences:
- Core Structure: Hydrazide vs. pyrazolo-pyrimidinone.
- Naphthalene Position : Hydroxynaphthalene at the hydrazide terminus vs. naphthalenylmethyl in the target compound.
- Impact :
- The hydrazide backbone may confer different hydrogen-bonding interactions compared to the acetamide linker in the target compound .
Example 83 (): Fluorophenyl-substituted pyrazolo-pyrimidine with chromen-4-one
- Differences :
- Heterocyclic Fusion: Chromen-4-one vs. pyrazolo-pyrimidinone.
- Substituents: Fluorophenyl and isopropoxy groups vs. chlorophenoxy and naphthalene. Impact:
Physicochemical Properties
Molecular Weight and Lipophilicity :
*LogP estimated using fragment-based methods.
Bioactivity and Target Interactions (Inferred from Structural Trends)
- Pyrazolo-Pyrimidinones: Known to inhibit kinases (e.g., CDK, JAK) by binding to ATP pockets. The naphthalene group may enhance affinity for hydrophobic residues in these targets .
- Chlorophenoxy vs. Dichlorophenoxy: The single chlorine in the target compound may reduce steric clashes compared to the dichloro analog, improving selectivity .
- Naphthalene vs. Benzyl : Extended aromatic systems correlate with improved potency in kinase inhibitors, as seen in FDA-approved drugs like imatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
